4-溴-3-氯苯三氟甲基

描述

4-Bromo-3-chlorobenzotrifluoride is a compound that is structurally related to various research chemicals discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar bromo- and chloro- substituted aromatic compounds, as well as trifluoromethyl groups, which are relevant to understanding the properties and reactivity of 4-Bromo-3-chlorobenzotrifluoride.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the use of bromine trifluoride (BrF3) as a reagent due to its ability to introduce nucleophilic fluoride ions into organic molecules . For instance, BrF3 can be used to construct compounds with various fluorinated groups, such as CF2, CF3, CHF2, or CF2COOH, by reacting with molecules that contain soft bases like nitrogen or sulfur atoms . Additionally, the synthesis of bromofluorinated alkenes, such as 4-bromo-1,1,2-trifluorobut-1-ene, can be achieved through radical copolymerization processes, starting with the addition of bromine to chlorotrifluoroethylene .

Molecular Structure Analysis

The molecular structure of bromine trifluoride, a related compound, has been determined to have a planar distorted T structure with varying bond lengths and angles . For compounds similar to 4-Bromo-3-chlorobenzotrifluoride, such as 4-bromo-2,6-dichlorobenzonitrile, the molecular structure is described as normal, with notable interactions between the Lewis base (CN) and the Lewis acid (Br) in the crystal packing . These structural insights can be extrapolated to hypothesize about the molecular geometry of 4-Bromo-3-chlorobenzotrifluoride.

Chemical Reactions Analysis

Bromine trifluoride is known for its selective reactions in organic chemistry, such as fluorinating heteroatoms, substituting carbon-halogen bonds with carbon-fluorine bonds, and constructing trifluoromethyl (CF3) and difluoromethylene (CF2) groups . The reactivity of bromo- and chloro- substituted compounds can also be influenced by the presence of fluorine atoms, as seen in the epoxidation of polyfluoro-3-chloro(bromo)-1-butenes, which leads to cleavage of the carbon skeleton and formation of polyfluorocarboxylic acid sodium salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various spectroscopic techniques. For example, 3-chloro-4-bromo-3,4,4-trifluorobutene-1 has been investigated using NMR spectroscopy to obtain chemical shifts and coupling constants, which are affected by temperature and solvent effects . Vibrational analysis of compounds like 4-chloro-3-(trifluoromethyl)aniline and 4-bromo-3-(trifluoromethyl)aniline has been conducted using Fourier Transform-Infrared and Fourier Transform-Raman techniques, providing insights into the effects of substituents on the vibrational spectra . Additionally, thermodynamic properties, such as heat capacity, entropy, enthalpy, and Gibbs free energy, have been calculated for fluoropyridines, which can be related to the study of 4-Bromo-3-chlorobenzotrifluoride .

科学研究应用

合成和共聚

4-溴-3-氯苯三氟甲基是合成复杂化合物时使用的化合物。例如,它的衍生物4-溴-和4-氯七氟-1,2-环氧丁烷已经合成并成功与六氟丙烯氧衍生的酸氟化物共聚。这个过程突显了它在创造各种科学应用中有用的复杂氟化合物的潜力 (Ito et al., 1979)。

振动分析和非线性光学材料

该化合物被研究用于非线性光学(NLO)材料的潜力。例如,对4-溴-3-(三氟甲基)苯胺等衍生物进行了傅里叶变换红外和傅里叶变换拉曼技术的振动分析,有助于了解其结构和电子性质,这对于NLO应用至关重要 (Revathi et al., 2017)。

核磁共振研究

核磁共振(NMR)光谱是另一个4-溴-3-氯苯三氟甲基衍生物被研究的关键领域。对相关化合物进行了19F、13C和1H NMR光谱的研究,以了解它们的化学性质和行为。这些研究对于新材料和药物的开发至关重要 (Hinton & Jaques, 1974)。

环氧化和异构化

该化合物参与了环氧化反应。研究表明,对3-氯(溴)七氟-1-丁烯等衍生物进行环氧化会导致聚氟羧酸钠盐的形成,表明其反应性和在有机合成中的潜在应用 (Zapevalov et al., 2004)。

有机发光二极管中的电激磷光

4-溴-3-氯苯三氟甲基衍生物也在有机发光二极管(OLEDs)领域得到探索。一项研究展示了4-溴-9,9'-螺联苯的合成及其在开发高效磷光OLEDs中的应用 (Jiang et al., 2009)。

化学分析和环境应用

该化合物的衍生物在环境化学中也具有重要意义。例如,Alcaligenes denitrificans对相关化合物进行的还原去氯化反应显示了它在生物修复和环境清理过程中的潜力 (van den Tweel et al., 1987)。

安全和危害

作用机制

Target of Action

4-Bromo-3-chlorobenzotrifluoride is a halogenated hydrocarbon It’s known to be used in the preparation of functionalized arylmanganese compounds .

Mode of Action

It’s known that it can be used in the preparation of functionalized arylmanganese compounds . This suggests that it may interact with manganese in some way, possibly through a halogen-metal exchange reaction or through direct insertion of manganese into aromatic and benzylic halides .

Biochemical Pathways

Given its use in the preparation of functionalized arylmanganese compounds , it may be involved in pathways where these compounds play a role.

Result of Action

Its known application is in the preparation of functionalized arylmanganese compounds , which suggests it may have roles in synthetic chemistry rather than biological systems.

Action Environment

Its primary known application is in the preparation of functionalized arylmanganese compounds

属性

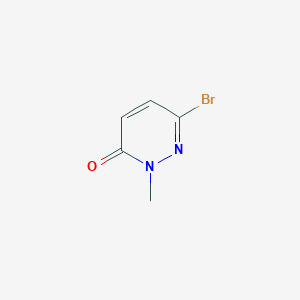

IUPAC Name |

1-bromo-2-chloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTIHGGJJMXISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558307 | |

| Record name | 1-Bromo-2-chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-chlorobenzotrifluoride | |

CAS RN |

402-04-0 | |

| Record name | 1-Bromo-2-chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 402-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)

![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)